(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 2-fluorophenyl group and a 4-methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown activity against ck1γ and ck1ε .
Mode of Action
It’s suggested that the chiral moiety of similar compounds influences kinase inhibition . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to their bioactivity .
Pharmacokinetics
The pyrrolidine ring in the compound structure is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown nanomolar activity against certain targets, suggesting potential bioactivity .
Action Environment
The spatial orientation of substituents in similar compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and boron reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound shares a similar structural motif and is studied for its anti-HIV activity.
Pyrrolidine Derivatives: Various pyrrolidine derivatives are used in drug discovery for their biological activity and target selectivity.
Uniqueness
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological properties and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVBPYEAHSVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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